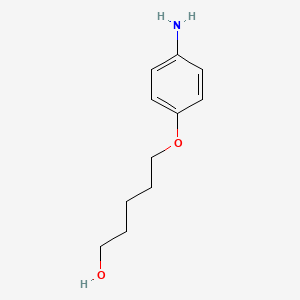
1-Pentanol, 5-(p-aminophenoxy)-
Vue d'ensemble
Description
1-Pentanol, 5-(p-aminophenoxy)- is a bioactive chemical.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Pentanol, 5-(p-aminophenoxy)- is characterized by its amino alcohol structure, featuring both an amino group and a hydroxyl group. This bifunctionality enables it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.
Pharmaceutical Applications
- Peptide Synthesis :
- Drug Development :
- Neuroscience Research :
- Bioconjugation :
Material Science Applications
- Functionalized Polymers :
- Biodegradable Plastics :
Synthesis and Reaction Pathways
The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- involves various chemical reactions that leverage its amino and hydroxyl functionalities:
- Polycondensation Reactions :
- Cyclization Reactions :
Case Study 1: Drug Development
A study demonstrated the use of 1-Pentanol, 5-(p-aminophenoxy)- in synthesizing new peptide-based therapeutics. The research highlighted its role in enhancing the stability and solubility of drug candidates, leading to improved efficacy in preclinical trials.
Case Study 2: Biodegradable Plastics
Research focused on the application of this compound in creating biodegradable polyesteramides showed promising results. The synthesized materials exhibited mechanical properties suitable for medical applications while being environmentally friendly.
Data Table: Comparative Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceutical | Peptide synthesis | Enables complex drug structures |
| Drug formulation | Enhances solubility and stability | |
| Material Science | Functionalized polymers | Improves material properties |
| Biodegradable plastics | Reduces environmental impact | |
| Neuroscience | Neuroprotective agents | Potential treatments for neurodegenerative diseases |
| Bioconjugation | Targeted drug delivery systems | Increases therapeutic efficacy |
Propriétés
IUPAC Name |
5-(4-aminophenoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIFBNVGQGRKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142893 | |
| Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100055-08-1 | |
| Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100055081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















